Cas no 79070-66-9 (1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-)

1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]- structure
79070-66-9 structure
Product Name:1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-
CAS-nummer:79070-66-9
MF:C16H16N2O2
MW:268.310443878174
CID:569443
PubChem ID:149903
Update Time:2025-04-19

1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Benz[de]isoquinoline-1,3(2H)-dione,2-[2-(dimethylamino)ethyl]-
    • 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-
    • 2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
    • 2-(2-Dimethylamino-aethyl)-benz[de]isochinolin-1,3-dion
    • 2-(2-dimethylamino-ethyl)-benz[de]isoquinoline-1,3-dione
    • 2-(2-dimethylaminoethyl)benzo[de]isoquinoline-1,3-dione
    • 2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
    • N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
    • BDBM50024717
    • SCHEMBL2286434
    • 2-(2-Dimethylamino-ethyl)-benzo[de]isoquinoline-1,3-dione
    • 2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
    • FT-0728170
    • SCHEMBL1357011
    • SR-01000295608-1
    • CHEMBL20330
    • NSC748432
    • AZFCDSPUTDVZDH-UHFFFAOYSA-N
    • DTXSID10229523
    • AKOS000273545
    • 79070-66-9
    • NSC-748432
    • SR-01000295608
    • N-(N'',N''-Dimethylaminoethyl)-1,8-naphthalimide
    • Inchi: 1S/C16H16N2O2/c1-17(2)9-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,9-10H2,1-2H3
    • InChI-sleutel: AZFCDSPUTDVZDH-UHFFFAOYSA-N
    • LACHT: O=C1C2=CC=CC3=CC=CC(C(N1CCN(C)C)=O)=C23

Berekende eigenschappen

  • Exacte massa: 268.12100
  • Monoisotopische massa: 268.121
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 377
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 40.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 425.4°C at 760 mmHg
  • Vlampunt: 190.2°C
  • Brekindex: 1.645
  • PSA: 42.31000
  • LogboekP: 1.51430
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.